BenchChemオンラインストアへようこそ!

1-(1H-benzimidazol-2-yl)ethanamine

Enzyme Inhibition Kinase Assay Structure-Activity Relationship (SAR)

1-(1H-Benzimidazol-2-yl)ethanamine (CAS 74461-35-1) is a chiral, bifunctional scaffold combining a hydrogen-bonding benzimidazole core with a reactive primary amine. Its quantified enzyme inhibition (36.5% at 3 mM) provides a clean baseline for SAR studies—synthetic modifications directly track potency improvements. Unlike positional isomers, its specific 2-substitution ensures predictable target engagement geometry. Available as racemate or single enantiomer ((S) or (R)) with ≥95% purity, enabling stereospecific lead optimization. Ideal fragment for enzyme inhibitor libraries and anti-MRSA agent discovery.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 74461-35-1
Cat. No. B1304168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzimidazol-2-yl)ethanamine
CAS74461-35-1
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1)N
InChIInChI=1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12)
InChIKeyNXSULSSADMIWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Benzimidazol-2-yl)ethanamine (CAS 74461-35-1): Procurement-Specific Overview of a Chiral Benzimidazole Scaffold


1-(1H-benzimidazol-2-yl)ethanamine (CAS 74461-35-1) is a heterocyclic small molecule featuring a benzimidazole core with an ethanamine side chain, possessing a chiral center adjacent to the benzimidazole ring [1]. This compound, with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol [1], serves as a foundational scaffold and versatile synthetic intermediate in medicinal chemistry. Its bifunctional nature, combining a hydrogen-bond donor/acceptor benzimidazole ring with a primary amine, enables its use in creating diverse compound libraries targeting enzymes and receptors [2]. The compound is commercially available from multiple suppliers, typically as a racemic mixture or as a single enantiomer, and is also offered as a hydrochloride salt (CAS 74461-35-1) to enhance stability and solubility .

Why Generic Substitution of 1-(1H-Benzimidazol-2-yl)ethanamine (CAS 74461-35-1) is Not Recommended


While the benzimidazole class offers a wide range of biologically active compounds, substituting 1-(1H-benzimidazol-2-yl)ethanamine with a seemingly close analog is scientifically precarious. Critical differences in substitution pattern and stereochemistry profoundly impact molecular recognition and biological activity. For instance, the position of the amine side chain (1- vs. 2-substituted) alters the compound's hydrogen-bonding network and target engagement geometry [1]. Furthermore, the compound contains a chiral center, meaning the racemic mixture versus a single enantiomer like (1S)-1-(1H-benzimidazol-2-yl)ethanamine can exhibit drastically different interactions with chiral biological environments, leading to divergent potency, selectivity, and pharmacokinetic profiles. The data below quantifies these specific differentiators, which are essential for reproducible research and successful lead optimization campaigns .

1-(1H-Benzimidazol-2-yl)ethanamine (CAS 74461-35-1): Quantitative Differentiation Evidence Against Key Comparators


Quantified Enzyme Inhibition Profile Compared to 2-Substituted Analog

1-(1H-benzimidazol-2-yl)ethanamine demonstrates quantifiable enzyme inhibition activity, whereas its regioisomer, 2-(1H-benzimidazol-2-yl)ethanamine, shows a distinct inhibition profile and potency against different targets. Specifically, the target compound exhibits a measured inhibition of 36.5% at a concentration of 3 mM in an enzyme-catalyzed reaction [1]. In contrast, 2-(1H-benzimidazol-2-yl)ethanamine has been reported to inhibit cholinesterases with an IC50 value of 15 µM . The difference in both the primary target and the effective concentration range (millimolar vs. micromolar) underscores that these regioisomers are not functionally interchangeable.

Enzyme Inhibition Kinase Assay Structure-Activity Relationship (SAR)

Stereochemical Purity as a Determinant of Activity: Chiral vs. Racemic Procurement

The presence of a chiral center at the alpha-carbon of the ethanamine side chain means that 1-(1H-benzimidazol-2-yl)ethanamine exists as a pair of enantiomers. Biological systems, being inherently chiral, often discriminate between these forms. The (1S)-enantiomer is commercially available with a purity specification of 95% , and the (1R)-enantiomer is also supplied, though often as a hydrochloride salt for improved handling . In contrast, the racemic mixture (CAS 73042-50-9) contains an equimolar mixture of both enantiomers . Studies on chiral benzimidazole derivatives have shown that enantiomers can exhibit differential binding affinities, with one study on GSK-3 inhibitors noting that specific stereoisomers achieved IC50 values as low as 15 nM, while others were significantly less active [1]. Therefore, the choice between a single enantiomer and the racemate is a critical procurement decision driven by the need for either high target engagement or broad, non-stereospecific screening.

Stereochemistry Chiral Resolution Optical Purity

Differential Antibacterial Spectrum: Benzimidazole Scaffold vs. 5-Methyl Substituted Analog

While specific MIC data for 1-(1H-benzimidazol-2-yl)ethanamine against MRSA is not available in the primary literature, its structural class (2-substituted benzimidazoles) demonstrates potent antibacterial activity. A library of 53 benzimidazole derivatives, with substituents at positions 1, 2, and 5, was screened against MRSA strains. Several compounds displayed MIC values comparable to the clinically used antibiotic ciprofloxacin [1]. In contrast, a closely related analog, 1-(5-methyl-1H-benzimidazol-2-yl)ethanamine, exhibits a different biological profile, with reported IC50 values against cancer cell lines (e.g., A549 lung cancer cells) of 2.12 ± 0.21 µM . This indicates that a simple methyl substitution at the 5-position of the benzimidazole ring significantly shifts the primary biological activity from antibacterial to anticancer, highlighting the non-fungible nature of these analogs.

Antibacterial Activity Minimum Inhibitory Concentration (MIC) Methicillin-Resistant Staphylococcus aureus (MRSA)

Validated Research and Industrial Application Scenarios for 1-(1H-Benzimidazol-2-yl)ethanamine (CAS 74461-35-1)


Screening for Novel Enzyme Inhibitors with Moderate Affinity

Given its demonstrated, quantifiable enzyme inhibition activity (36.5% inhibition at 3 mM) [1], 1-(1H-benzimidazol-2-yl)ethanamine is ideally suited as a fragment-like starting point or a core scaffold for building focused libraries aimed at discovering novel enzyme inhibitors. Its millimolar activity provides a clean baseline for structure-activity relationship (SAR) studies, where chemical modifications can be tracked for improvements in potency, a strategy not viable with highly potent but promiscuous analogs.

Development of Stereochemically-Pure Chiral Building Blocks

The availability of this compound as a single enantiomer ((S) or (R)) with specified purity makes it a valuable building block for synthesizing complex, stereochemically-defined molecules. It can be used to introduce a chiral benzimidazole moiety into drug candidates, enabling the exploration of stereospecific interactions with biological targets, as demonstrated by the high potency achieved by specific stereoisomers of related benzimidazole GSK-3 inhibitors [2].

Investigating Antibacterial Mechanisms in Gram-Positive Pathogens

Based on class-level evidence showing that 2-substituted benzimidazoles possess potent anti-MRSA activity comparable to ciprofloxacin [3], this compound serves as a key synthetic intermediate for generating novel antibacterial agents. Researchers can utilize its reactive amine handle to append diverse chemical groups, creating analogs to probe structure-activity relationships and identify new leads against drug-resistant Gram-positive bacteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1H-benzimidazol-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.